molecular formula C25H33N3O5S B2661655 N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 922058-95-5

N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2661655
CAS No.: 922058-95-5
M. Wt: 487.62
InChI Key: UOMJZIQVXYYSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic core, combining a benzo[b][1,4]oxazepin ring system substituted with isopentyl (3-methylbutyl), dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The sulfamoyl group bridges this core to a 3-methylphenylacetamide moiety. The benzooxazepin ring, a seven-membered heterocycle with fused benzene, oxygen, and nitrogen atoms, introduces conformational flexibility and lipophilicity, which may enhance membrane permeability compared to smaller heterocycles like isoxazole .

Properties

IUPAC Name

N-[4-[[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-16(2)11-12-28-21-14-20(7-9-22(21)33-15-25(5,6)24(28)30)27-34(31,32)23-10-8-19(13-17(23)3)26-18(4)29/h7-10,13-14,16,27H,11-12,15H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMJZIQVXYYSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention for its potential biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H34N2O5SC_{25}H_{34}N_{2}O_{5}S, with a molecular weight of 474.6 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepine core structure that is crucial for its biological activity.

Research indicates that compounds similar to this benzoxazepine derivative exhibit significant inhibitory effects on PI3K pathways. PI3K is involved in various cellular functions including growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer and metabolic disorders. By inhibiting PI3K activity, this compound may have therapeutic potential in treating these conditions.

Anticancer Activity

Studies have shown that benzoxazepines can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance:

  • In vitro studies demonstrated that similar compounds effectively reduced cell viability in various cancer cell lines.
  • In vivo studies indicated tumor growth inhibition in animal models treated with benzoxazepine derivatives.

Antimicrobial Activity

Preliminary findings suggest that this compound may also possess antimicrobial properties. Compounds within the same class have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics .

Case Studies

StudyFindings
Benzoxazepine Derivative Testing Showed significant inhibition of PI3K activity with IC50 values indicating effective concentration ranges for anticancer applications.
Antimicrobial Evaluation Demonstrated antibacterial activity against multiple strains with MIC values lower than those of conventional treatments .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzoxazepines to enhance their biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce N-(4-(N-(5-isopentyl...)) compounds with optimized yields.
  • Biological Testing : These compounds were subjected to rigorous testing for their cytotoxicity and antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a sulfamoyl-phenyl-acetamide backbone with several analogs but diverges in the heterocyclic core and substituents. Below is a comparative analysis based on structural features and inferred properties:

Structural Differences and Similarities

Data Table: Key Structural Features of Analogous Compounds
CAS No. Core Heterocycle Substituents on Acetamide Similarity Score
901397-84-0 5-Methylisoxazole 2-Chloroacetamide 0.94
133071-57-5 5-Methylisoxazole 3-Chloropropanamide 0.91
795287-23-9 5-Methylisoxazole Carboxypropanamide 0.89
Target Compound Benzo[b][1,4]oxazepin 3-Methylphenylacetamide N/A
Key Observations:

Heterocyclic Core :

  • The target compound’s benzooxazepin ring (7-membered) contrasts with the 5-membered isoxazole in analogs. This difference likely impacts conformational flexibility, steric bulk, and electronic properties. Larger rings like benzooxazepin may improve binding to hydrophobic pockets in biological targets .
  • The oxo group at position 4 and dimethyl substitution at position 3 on the benzooxazepin core enhance rigidity and may influence metabolic stability compared to simpler isoxazole derivatives.

Chlorinated analogs (e.g., 901397-84-0) may exhibit stronger electrophilic character, affecting reactivity and toxicity profiles.

Inferred Pharmacological Implications

While experimental data on the target compound’s bioactivity are unavailable, structural comparisons suggest:

  • Target Selectivity : The benzooxazepin core may confer selectivity for larger enzymatic binding sites (e.g., kinases, GPCRs) over smaller targets preferred by isoxazole derivatives.
  • Metabolic Stability : The dimethyl and oxo groups could reduce oxidative metabolism, prolonging half-life relative to chlorinated analogs.
  • Solubility : The absence of ionizable groups (vs. 795287-23-9) may limit aqueous solubility, necessitating formulation adjustments for in vivo applications.

Q & A

Q. What are the recommended synthetic routes and analytical validation methods for this compound?

The synthesis of this compound involves multi-step organic reactions, including sulfonamide coupling and acetamide formation. Key steps include:

  • Amide coupling : Use 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine as the core scaffold, reacting with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Acetylation : Introduce the acetamide group via nucleophilic substitution or condensation reactions.
  • Analytical validation : Confirm purity and structure using NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Elemental analysis can validate stoichiometry .

Q. How can researchers characterize its solubility and stability under varying experimental conditions?

  • Solubility profiling : Use UV-Vis spectroscopy or HPLC to measure solubility in solvents (e.g., DMSO, ethanol, water) at controlled temperatures (25–50°C).
  • Stability studies : Employ accelerated stability testing via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC). Monitor degradation products using LC-MS .

Q. What methodologies are suitable for initial bioactivity screening?

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity.
  • Metal interaction studies : Investigate chelation properties with transition metals (e.g., Fe³⁺, Cu²⁺) via spectrophotometric titration, as sulfonamide groups often exhibit metal-binding activity .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in its reaction mechanism?

  • Quantum chemical calculations : Apply density functional theory (DFT) to map potential energy surfaces for sulfonamide bond formation. Tools like Gaussian or ORCA can identify transition states and intermediates .
  • Isotopic labeling : Use ¹⁵N or deuterium-labeled precursors to trace reaction pathways experimentally, cross-validated with computational predictions .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or bioactivity)?

  • Statistical analysis : Apply design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to isolate confounding factors .
  • Data triangulation : Replicate experiments under standardized conditions and validate results with orthogonal techniques (e.g., comparing HPLC purity with NMR integration) .

Q. What advanced techniques optimize its synthesis for scalability and reproducibility?

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. How can AI-driven tools enhance its application in drug discovery?

  • Virtual screening : Train machine learning models on structural analogs to predict binding affinities for novel targets.
  • Reaction prediction : Deploy platforms like IBM RXN or Chematica to propose alternative synthetic routes .

Q. What strategies improve catalytic efficiency in its synthesis?

  • Heterogeneous catalysis : Screen metal-organic frameworks (MOFs) or immobilized enzymes for sulfonamide coupling.
  • Kinetic studies : Use stopped-flow spectroscopy to determine rate constants and optimize catalyst turnover .

Q. How to assess its toxicity profile in pre-clinical models?

  • In vitro toxicity : Perform cytotoxicity assays on HepG2 or HEK293 cells using MTT or resazurin-based viability tests.
  • Metabolomics : Apply LC-MS/MS to identify reactive metabolites and assess oxidative stress markers (e.g., glutathione depletion) .

Q. What computational frameworks predict its environmental fate and degradation pathways?

  • Molecular dynamics (MD) simulations : Model interactions with environmental matrices (e.g., soil, water).
  • QSAR modeling : Correlate structural descriptors with biodegradation rates using EPI Suite or OPERA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.